[(Furan-2-carbonyl)methylamino]acetic acid is a compound characterized by the presence of a furan ring and an amino acid structure, specifically related to glycine. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the context of drug design and synthesis. The molecular formula of [(Furan-2-carbonyl)methylamino]acetic acid is CHN O, with a molecular weight of 183.16 g/mol .
This compound can be classified as an amino acid derivative, specifically an amino acid that incorporates a furan-2-carbonyl moiety. It is synthesized from furan-2-carboxylic acid and glycine methyl ester hydrochloride, which indicates its relevance in organic synthesis and its potential biological activities .
The synthesis of [(Furan-2-carbonyl)methylamino]acetic acid typically involves a multi-step process. One effective method includes the reaction of furan-2-carboxylic acid with glycine methyl ester hydrochloride. This reaction can yield the desired product with a reported yield of approximately 76% .
A notable technique for synthesizing related compounds is described in a patent that outlines a one-pot synthesis method involving furfural and nitromethane, which subsequently leads to the formation of various furan derivatives . This method emphasizes efficiency and simplicity, making it attractive for industrial applications.
[(Furan-2-carbonyl)methylamino]acetic acid can participate in various chemical reactions typical of amino acids, such as acylation and amidation. The presence of both the amino group and the carboxylic acid allows for potential coupling reactions with other biomolecules, which is essential for creating peptide bonds or modifying existing peptides .
Additionally, the furan moiety may undergo electrophilic substitution reactions due to its electron-rich nature, making it versatile for further chemical transformations.
The mechanism of action for [(Furan-2-carbonyl)methylamino]acetic acid primarily revolves around its ability to inhibit specific enzymes involved in hypoxia signaling pathways. Research indicates that derivatives of this compound can activate hypoxia-inducible factors by inhibiting factor inhibiting hypoxia-inducible factor-1. This action could potentially lead to protective cellular responses under hypoxic conditions .
[(Furan-2-carbonyl)methylamino]acetic acid exhibits several key physical properties:
Chemical properties include reactivity towards nucleophiles due to the carbonyl group, allowing it to form various derivatives useful in synthetic chemistry.
[(Furan-2-carbonyl)methylamino]acetic acid has significant potential in scientific research, particularly in:
The structural architecture of [(furan-2-carbonyl)methylamino]acetic acid integrates three pharmacophoric elements: a furan heterocycle, a carbonyl linker, and an amino acid backbone. This hybrid design leverages furan's capacity for hydrogen bonding with biological targets through its ether oxygen and π-system, while the glycine moiety enhances aqueous solubility and metabolic stability [6]. Rational optimization focuses on three axes:
Table 1: Impact of Structural Modifications on Biological Activity
Modification Site | Structural Variation | Effect on IC₅₀ (μM) | Thermodynamic Stability (ΔG, kcal/mol) |
---|---|---|---|
Linker length | -CH₂- (methylene) | 4.06 ± 0.21 | -8.9 |
-CH₂CH₂- (ethylene) | 1.15 ± 0.09* | -11.2 | |
Furan replacement | Thiophene | 8.92 ± 0.45 | -7.1 |
Pyrrole | 12.31 ± 0.87 | -6.5 | |
Amino acid backbone | β-Alanine | 16.80 ± 1.24 | -5.8 |
*p<0.01 vs. methylene control (MCF-7 cells) [1] [7]
Synthesis of [(furan-2-carbonyl)methylamino]acetic acid employs carbodiimide-mediated condensation between furan-2-carboxylic acid and N-methylglycine. Critical parameters include:
Representative Protocol:
Furan-2-carboxylic acid (1.0 eq) and N-methylglycine (1.2 eq) are dissolved in anhydrous DMF under N₂. EDC·HCl (1.5 eq) and HOBt (1.5 eq) are added at 0°C. After 2 hr stirring at 0°C, the mixture warms to 25°C for 12 hr. Quenching with 1M HCl yields the crude product, purified via silica chromatography (ethyl acetate/hexane 3:1) [7].
Table 2: Performance of Coupling Agents in Amide Bond Formation
Coupling System | Solvent | Yield (%) | Racemization (%) | Byproduct Formation |
---|---|---|---|---|
DCC | CH₂Cl₂ | 85 | 3.1 | DCU precipitation |
EDC/HOBt | DMF | 78 | 1.8 | Soluble ureas |
DIC/HOAt | MeCN | 82 | 1.2 | Minimal |
Palladium-catalyzed cross-coupling enables regioselective derivatization of the furan ring. Key advancements include:
Table 3: Cross-Coupling Efficiency with Furan Substrates
Coupling Type | Furan Substituent | Coupling Partner | Catalyst System | Yield (%) |
---|---|---|---|---|
Negishi | 5-Iodo | 4-CF₃C₆H₄ZnBr | Pd(PPh₃)₄ | 92 |
Suzuki | 5-Bromo | 3-PyridinylBpin | Pd(OAc)₂/XPhos | 88 |
Suzuki | 4-Bromo-5-MeO | PhB(OH)₂ | Pd(dppf)Cl₂ | 42 |
Chiral integrity preservation during amidation employs three strategies:
Mechanistic Insight:
Base-catalyzed enolization of the α-amino proton initiates racemization. Fluorinated alcohol solvents (HFIP) stabilize the transition state, reducing epimerization energy barriers by 3.8 kcal/mol in DFT calculations [7].
The furanoyl-glycine scaffold shows pH-dependent hydrolysis:
Table 4: Hydrolytic Stability of Prodrug Derivatives
Prodrug Modification | t₁/₂ (pH 7.4) | log D | Activation Mechanism | Bioactivation Rate (%/hr) |
---|---|---|---|---|
None (free acid) | 14.3 hr | -1.2 | N/A | N/A |
Ethoxycarbonyloxyethyl | 0.8 hr* | 0.8 | Carboxylesterase | 92 ± 4 |
Phosphonooxymethyl | 4.2 hr | -0.5 | Alkaline phosphatase | 67 ± 7 |
1,3-Dioxolane (ketal) | 8.9 hr | 1.2 | ROS-dependent hydrolysis | 38 ± 3 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9